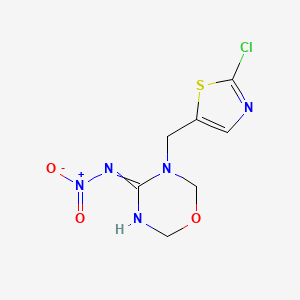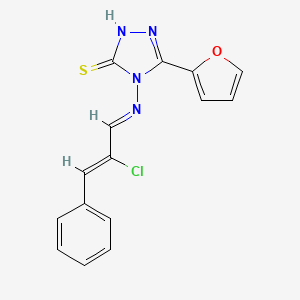
(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene is a chiral organophosphorus compound that features a ferrocene backbone. This compound is notable for its applications in asymmetric catalysis, where it serves as a ligand in various catalytic processes. The presence of the bulky t-butylthio group and the diphenylphosphino group contributes to its unique steric and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the t-butylthio group. This can be achieved through a substitution reaction where a suitable t-butylthio reagent is used.
Introduction of the Diphenylphosphino Group: The next step involves the introduction of the diphenylphosphino group. This is often done through a lithiation reaction followed by the addition of a diphenylphosphine reagent.
Resolution of Enantiomers: The final step is the resolution of the enantiomers to obtain the (Rp)-enantiomer. This can be achieved using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its neutral ferrocene form.
Substitution: The t-butylthio and diphenylphosphino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the neutral ferrocene compound.
Substitution: Formation of various substituted ferrocene derivatives.
Aplicaciones Científicas De Investigación
(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential as a bioactive molecule due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates to metal centers, influencing the reactivity and selectivity of the catalytic reactions. The bulky t-butylthio group and the diphenylphosphino group create a unique steric environment that enhances the enantioselectivity of the reactions.
Comparación Con Compuestos Similares
Similar Compounds
(Sp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene: The enantiomer of the (Rp)-compound, used in similar catalytic applications.
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalysis, but lacks the t-butylthio group.
2-(Diphenylphosphino)ferrocene: Similar structure but without the t-butylthio group.
Uniqueness
(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene is unique due to the presence of both the t-butylthio and diphenylphosphino groups, which provide a distinct steric and electronic environment. This uniqueness makes it particularly effective in asymmetric catalysis, offering higher enantioselectivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C26H27FePS |
|---|---|
Peso molecular |
458.4 g/mol |
InChI |
InChI=1S/C21H22PS.C5H5.Fe/c1-21(2,3)23-20-16-10-15-19(20)22(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;/h4-16H,1-3H3;1-5H; |
Clave InChI |
IHULVPNADBGKMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052988.png)
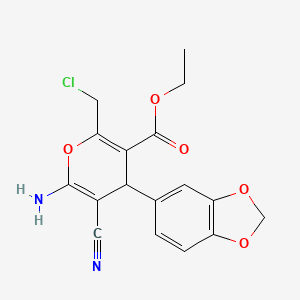
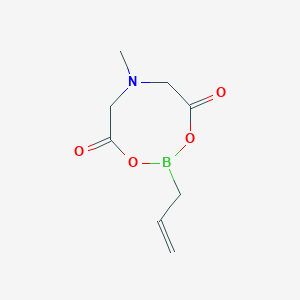


![N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12053010.png)
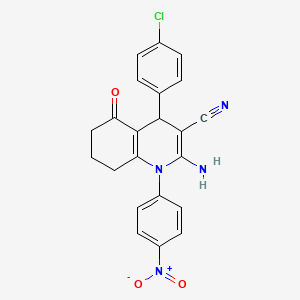
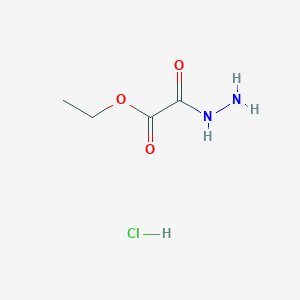

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12053040.png)
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053048.png)
